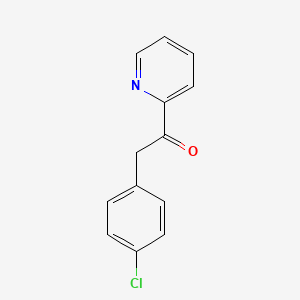

2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

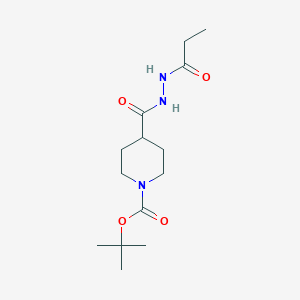

2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one, abbreviated as CPEP, is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 102-104°C and a boiling point of 212-214°C. CPEP is soluble in ethanol, methanol, and chloroform, and slightly soluble in water. It is a versatile compound that can be used as a starting material for synthesizing other compounds.

Aplicaciones Científicas De Investigación

Fungicidal Activity

2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one and its derivatives show promising applications in fungicidal activity. For instance, substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, obtained by interacting substituted 3-(oxiranyl)pyridines with 4-chlorophenol, have demonstrated significant fungicidal properties (Kuzenkov & Zakharychev, 2009).

DNA Interaction and Cytotoxicity Studies

Rhenium(I) complexes incorporating 2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one derivatives have been studied for their interaction with DNA and cytotoxicity. These complexes exhibit potent cytotoxic nature against cancer cell lines and show potential in DNA binding and cleavage (Varma et al., 2020).

Biocatalytic Synthesis

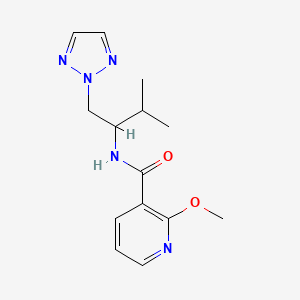

The compound S-(4-chlorophenyl)-(pyridin-2-yl) methanol, a derivative of 2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one, has been synthesized using a biocatalytic approach. This method involves using recombinant E. coli as a catalyst in a liquid-liquid biphasic microreaction system, offering a green and efficient synthesis route (Chen et al., 2021).

Electrooptic Film Fabrication

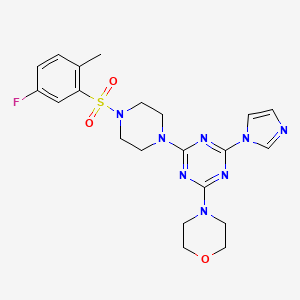

Derivatives of 2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one have been utilized in the synthesis of dibranched, heterocyclic "push-pull" chromophores for electrooptic film fabrication. These chromophores play a critical role in the covalent self-assembly and optical/electrooptic response of the films (Facchetti et al., 2006).

Crystal Structure Analysis

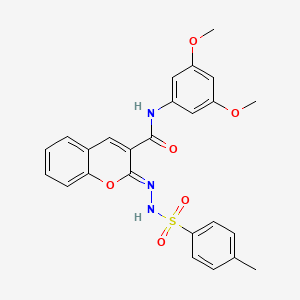

The crystal structure of chiral secondary amines derived from 2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one has been elucidated, providing insights into the molecular configuration and potential applications in materials science (Adeleke & Omondi, 2022).

Nonlinear Optical Properties

2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one derivatives have been studied for their nonlinear optical properties. These studies help in understanding the electronic properties and potential applications in photonic and optoelectronic devices (Tiwari & Singh, 2016).

Anti-Tubercular Evaluation

Highly substituted pyridine derivatives, including those related to 2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one, have shown significant anti-tubercular activity, suggesting potential therapeutic applications (Manikannan et al., 2010).

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-1-pyridin-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-6-4-10(5-7-11)9-13(16)12-3-1-2-8-15-12/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWOQRGYQGWRAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one](/img/structure/B2437582.png)

![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2437585.png)

![3-Ethyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2437586.png)

![N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2437588.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2437591.png)

![(Z)-3-(((2,4-dimethylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437596.png)

![4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)

![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2437599.png)

![1-(7-Oxa-10-azaspiro[4.6]undecan-10-yl)prop-2-en-1-one](/img/structure/B2437603.png)

![5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2437605.png)